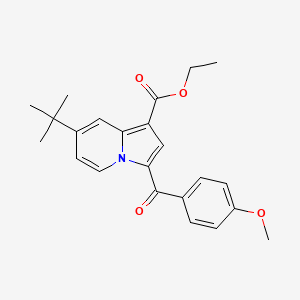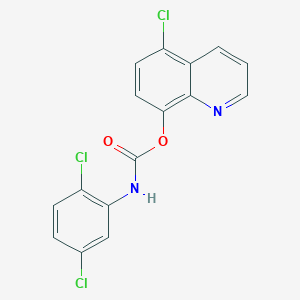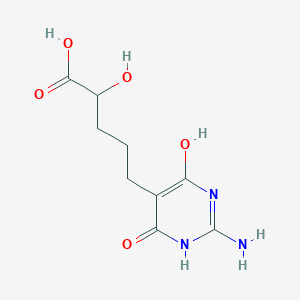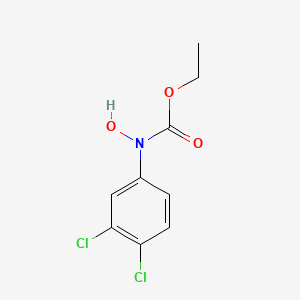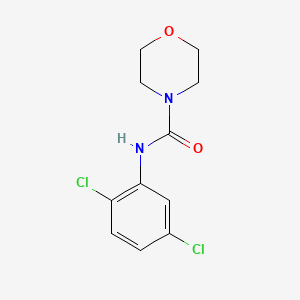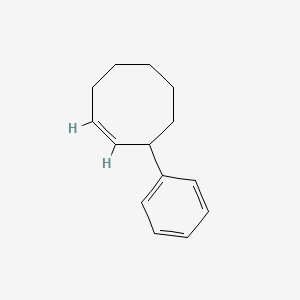
cis-4'-Ethylhexahydrophthalanilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4’-Ethylhexahydrophthalanilic acid: is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.351 g/mol . It is a rare and unique chemical often used in early discovery research .
Métodos De Preparación
The synthesis of cis-4’-Ethylhexahydrophthalanilic acid involves several steps. One common method includes the regioselective addition of silyl phosphites or phosphonites to cyclic enaminones . The hydride reduction of the resulting 2-phospho-4-oxopiperidine with NaBH4 proceeds with high diastereofacial preference . The final step involves the cleavage of the N-Cbz group under hydrogenolysis followed by the hydrolysis of the phosphonate or phosphinate functionalities .
Análisis De Reacciones Químicas
cis-4’-Ethylhexahydrophthalanilic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
cis-4’-Ethylhexahydrophthalanilic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which cis-4’-Ethylhexahydrophthalanilic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
cis-4’-Ethylhexahydrophthalanilic acid can be compared with other similar compounds, such as:
- cis-2’,4’-Dimethylhexahydrophthalanilic acid
- cis-2’,6’-Dimethylhexahydrophthalanilic acid
- cis-3’,4’-Dimethylhexahydrophthalanilic acid
These compounds share similar structural features but differ in their specific substituents, which can influence their chemical properties and applications.
Propiedades
Número CAS |
17716-17-5 |
|---|---|
Fórmula molecular |
C16H21NO3 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
(1S,2R)-2-[(4-ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO3/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16(19)20/h7-10,13-14H,2-6H2,1H3,(H,17,18)(H,19,20)/t13-,14+/m1/s1 |
Clave InChI |
FJKAEAIWQJOGON-KGLIPLIRSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)NC(=O)[C@@H]2CCCC[C@@H]2C(=O)O |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11954314.png)
